molecular formula C17H17NO4 B14328704 Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- CAS No. 103620-21-9

Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans-

Cat. No.: B14328704
CAS No.: 103620-21-9
M. Wt: 299.32 g/mol
InChI Key: SAEZRKSVGWHJQD-IRXDYDNUSA-N
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Description

Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with additional hydroxyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- typically involves multi-step organic reactions. One common method includes the catalytic condensation of primary amines with acetylene in the presence of metal salts such as copper, mercury, or silver . This reaction forms the quinoline core, which is then further modified to introduce the hydroxyl and acetate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form epoxides or hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as epoxides, hydroxylated compounds, and halogenated derivatives.

Scientific Research Applications

Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(f)quinoline-7,8-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

103620-21-9

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

[(7S,8S)-7-acetyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate

InChI

InChI=1S/C17H17NO4/c1-10(19)21-16-8-6-12-13-4-3-9-18-15(13)7-5-14(12)17(16)22-11(2)20/h3-5,7,9,16-17H,6,8H2,1-2H3/t16-,17-/m0/s1

InChI Key

SAEZRKSVGWHJQD-IRXDYDNUSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC2=C([C@@H]1OC(=O)C)C=CC3=C2C=CC=N3

Canonical SMILES

CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC=N3

Origin of Product

United States

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